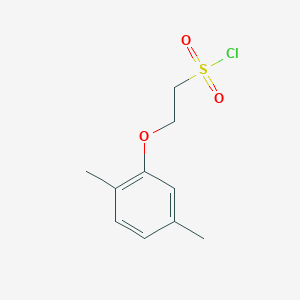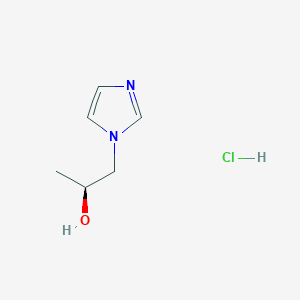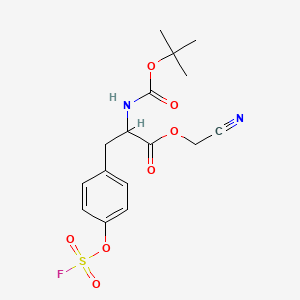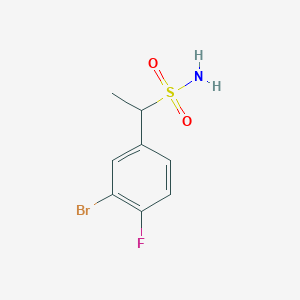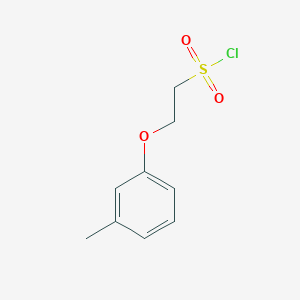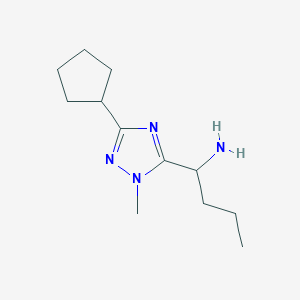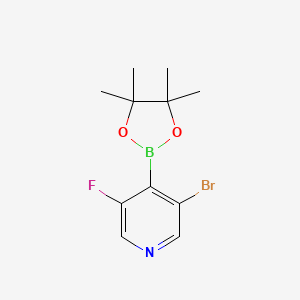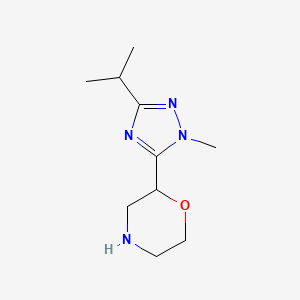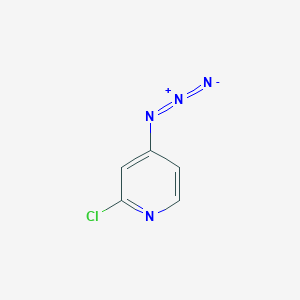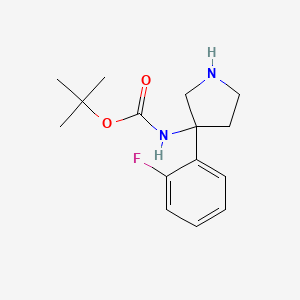
(R)-2-Cyclohexylmethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Cyclohexylmethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is an alanine derivative. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry . It is known for its role in peptide synthesis and as an ergogenic supplement .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cyclohexylmethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The process starts with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial purposes, ensuring the stability and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Cyclohexylmethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
®-2-Cyclohexylmethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-2-Cyclohexylmethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid involves its role as an alanine derivative. It influences the secretion of anabolic hormones, supplies fuel during exercise, and prevents exercise-induced muscle damage . The molecular targets and pathways involved include the modulation of hormone secretion and the enhancement of mental performance during stress-related tasks .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid
- (2R)-2-[9H-fluoren-9-ylmethoxy)carbonylamino]-3-(tritylsulfanyl)propanoic acid
Uniqueness
®-2-Cyclohexylmethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is unique due to its specific structure and its role as an alanine derivative. It has distinct applications in peptide synthesis and as an ergogenic supplement, which sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C25H29NO4 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H29NO4/c27-24(28)18(14-17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28) |
Clave InChI |
NUVUJHDWZBPZKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


